molecular formula C21H19N3O4S B2834080 N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1005295-38-4

N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2834080
CAS RN: 1005295-38-4
M. Wt: 409.46
InChI Key: GAGCFFZHLUNONA-UHFFFAOYSA-N
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Description

“N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit a broad range of pharmacological activities, including anticancer , antiviral , antimicrobial , anticonvulsant , antidiabetic , antihypertensive , antileishmanial , and anti-inflammatory activities .


Synthesis Analysis

The synthesis of similar benzothiazole derivatives has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of similar benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar benzothiazole derivatives include coupling reactions and treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar benzothiazole derivatives have been analyzed using techniques such as IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Anti-Inflammatory Properties

This compound could potentially have anti-inflammatory properties . The synthesized compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 (11.34 µM and 11.21 µM) values for COX-1 inhibition .

Anticancer Applications

The compound could be used in the treatment of cancer . It has been shown to have selective action towards human glioblastoma U251 cells and human melanoma WM793 cells, comparing to the leukemia cells .

Antidepressant Applications

The compound could potentially be used in the development of antidepressant drugs . Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones .

Anti-Alzheimer Applications

The compound could potentially be used in the treatment of Alzheimer’s disease . Thiazoles are a basic scaffold found in many natural compounds and form the constituents of many pharmaceuticals .

Antihypertensive Applications

The compound could potentially be used in the treatment of hypertension . Thiazoles are a basic scaffold found in many natural compounds and form the constituents of many pharmaceuticals .

Hepatoprotective Activities

The compound could potentially have hepatoprotective activities . Thiazoles belong to the group of azole heterocycles. They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Future Directions

The future directions for research on “N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” and similar benzothiazole derivatives could include further exploration of their pharmacological activities, optimization of their chemical structures for enhanced activity and selectivity, and in-depth studies of their mechanisms of action. Additionally, further studies could explore their potential applications in the treatment of various diseases, including cancer and inflammatory diseases .

properties

IUPAC Name

N-[4-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-13-2-4-14(5-3-13)10-22-19(25)9-16-11-29-21(23-16)24-20(26)15-6-7-17-18(8-15)28-12-27-17/h2-8,11H,9-10,12H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGCFFZHLUNONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

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